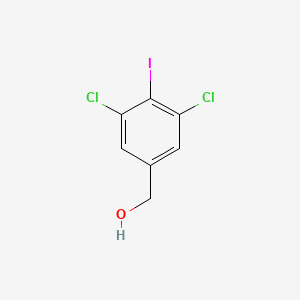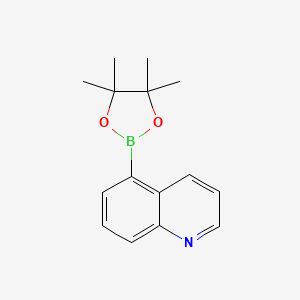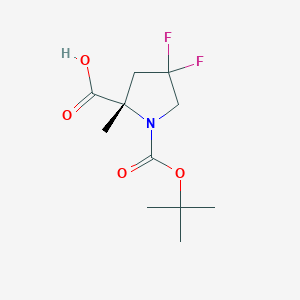
2-Fluoro-4-(trifluoromethoxy)benzoic acid
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)benzoic acid is a chemical compound that may be used as a pharmaceutical intermediate . It is a part of the benzenoids class of organic compounds .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzoic acid is C8H4F4O3 . The molecular weight is 224.11 .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethoxy)benzoic acid is a solid at room temperature . It is insoluble in water . The melting point ranges from 131.0-137.0°C .Aplicaciones Científicas De Investigación
Organometallic Chemistry : Schlosser (2005) discussed the functionalization of aromatic and heterocyclic substrates using organometallic methods. This research emphasized the importance of introducing additional substituents, like functional groups, to compounds including 2-Fluoro-4-(trifluoromethoxy)benzoic acid. These compounds can be used as building blocks in more elaborate structures, potentially for therapeutic or pesticidal activity. Fluorine labels in these materials can modulate biological parameters like acidity and lipophilicity (Schlosser, 2005).
Drug Metabolism : Ghauri et al. (1992) conducted a study on substituted benzoic acids, including 2-Fluoro-4-(trifluoromethoxy)benzoic acid, to understand their metabolic fate in rats. This study revealed insights into how the structural characteristics of these compounds affect their metabolism, which is crucial for drug development and understanding the interaction of drugs with the body (Ghauri et al., 1992).
Material Science and Liquid Crystals : Fouzai et al. (2018) synthesized and studied the properties of liquid crystals derived from 4-(octyloxy) benzoic acid and its fluorinated derivatives. The study focused on the thermal and phase behavior of these compounds and the influence of the fluorine atom on their electro-optical properties (Fouzai et al., 2018).
Fluorescent Probes for Sensing Applications : Tanaka et al. (2001) developed fluorescent probes based on fluorinated benzoxazole and benzothiazole derivatives for sensing magnesium and zinc cations. The study highlights the utility of fluorinated compounds in creating sensitive probes for detecting changes in pH and metal cations, demonstrating the potential of 2-Fluoro-4-(trifluoromethoxy)benzoic acid in sensor technology (Tanaka et al., 2001).
Electrochemistry : Gomaa, Zaky, and Nouh (2020) conducted cyclic voltammetry studies to understand the interaction of copper chloride with 4-Fluoro benzoic acid. This research is significant for understanding the redox behaviors of such compounds and their potential applications in electrochemistry (Gomaa et al., 2020).
Reactive Oxygen Species Detection : Setsukinai et al. (2003) synthesized novel fluorescence probes based on benzoic acid derivatives for selectively detecting highly reactive oxygen species. This research underscores the importance of such compounds in biological and chemical applications, particularly in understanding oxidative stress and related processes (Setsukinai et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSSQNLBPWREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)benzoic acid | |
CAS RN |
1073477-22-1 | |
| Record name | 2-fluoro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



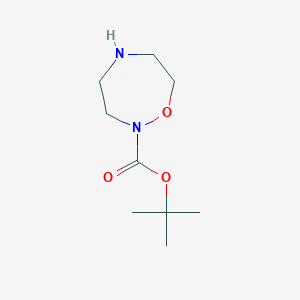
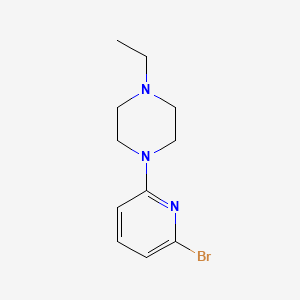
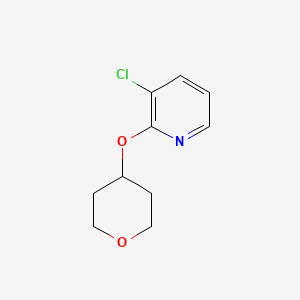
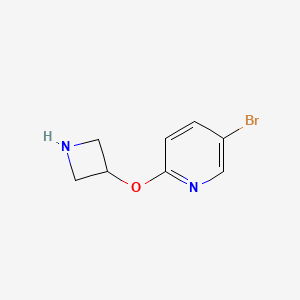
![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
amine](/img/structure/B1400505.png)
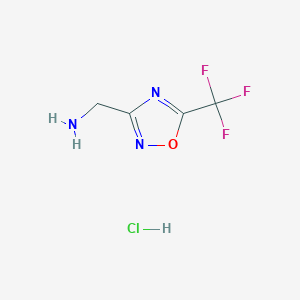
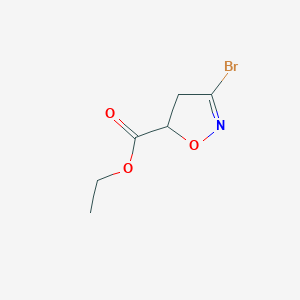
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

